molecular formula C16H17F3N4O B2930659 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2195810-11-6

3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B2930659
CAS No.: 2195810-11-6
M. Wt: 338.334
InChI Key: SFZPDAJPVOTTKT-UHFFFAOYSA-N
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Description

3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one (CAS Number 2097873-33-9) is a chemical compound with a molecular formula of C 19 H 21 F 3 N 4 O and a molecular weight of 378.4 g/mol [ citation 1 ]. Its structure integrates several pharmacologically relevant motifs, including a piperidine ring, a trifluoromethylpyridine group, and a dihydropyrimidinone core. The presence of the trifluoromethyl group is a notable feature in modern medicinal chemistry, as it often enhances a compound's metabolic stability, lipophilicity, and binding affinity due to its strong electron-withdrawing nature [ citation 6 ]. This specific molecular architecture makes the compound a valuable scaffold for research and development in drug discovery. Researchers can utilize this compound as a key intermediate or a building block in organic synthesis and medicinal chemistry projects. It is particularly useful for exploring structure-activity relationships (SAR), particularly in the development of targeted therapies. Compounds with similar structural features, such as integrated pyridine and piperidine systems, have been investigated as inhibitors of various kinase targets, demonstrating potential in vitro and in vivo antitumor activity [ citation 2 ]. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F3N4O/c17-16(18,19)13-2-1-6-21-15(13)22-8-4-12(5-9-22)10-23-11-20-7-3-14(23)24/h1-3,6-7,11-12H,4-5,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFZPDAJPVOTTKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=NC=CC2=O)C3=C(C=CC=N3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyridine derivative, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The piperidine ring is then formed via a cyclization reaction, and the final step involves the formation of the dihydropyrimidinone ring through a condensation reaction with appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The trifluoromethyl group and other substituents can undergo nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines

Scientific Research Applications

3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials and as a catalyst in industrial chemical processes.

Mechanism of Action

The mechanism by which 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exerts its effects involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The piperidine and dihydropyrimidinone rings can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural differences and hypothesized pharmacological implications:

Compound ID/Evidence Core Structure Substituent/Modification Key Features
Target Compound 3,4-Dihydropyrimidin-4-one 3-(Trifluoromethyl)pyridin-2-yl piperidin-4-ylmethyl CF₃ improves metabolic stability; pyridine enhances target affinity via π-π interactions .
44g () Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(Pyridin-2-yl)piperazin-1-ylmethyl Piperazine increases flexibility but may reduce binding specificity compared to rigid piperidine .
50e () Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(3,4-Dichlorobenzyl)piperidin-1-yl ethyl-pyrazole Chlorine atoms enhance lipophilicity; bulky benzyl group may hinder membrane permeability .
51d () Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(4-Methylsulfonylphenyl)piperidine Methylsulfonyl group introduces strong electron-withdrawing effects, potentially altering target binding .
44d () Pyrido[3,4-d]pyrimidin-4(3H)-one Dimethylaminomethyl Basic dimethylamino group improves solubility but may reduce CNS penetration due to ionization .
50g () Pyrido[3,4-d]pyrimidin-4(3H)-one 4-(Benzodioxol-5-ylmethyl)piperidine Benzodioxole’s oxygen atoms enable hydrogen bonding; fused ring system may limit conformational flexibility .
Example 28 () Cyclopentylamine derivative 6-(Trifluoromethyl)pyrimidin-4-yl piperazine Pyrimidine core with CF₃ offers distinct electronic properties; piperazine increases solubility .
Ev12 Compound Pyrido[2,3-d]pyrimidin-4-one Piperidin-4-yl Direct piperidine attachment lacks substituent diversity, potentially reducing target selectivity .

Pharmacological Implications

  • Lipophilicity and Bioavailability : The CF₃ group in the target compound balances lipophilicity and metabolic stability better than chlorine (50e) or methylsulfonyl (51d) substituents, which may overly increase hydrophobicity .
  • Target Binding: Pyridine in the target compound likely provides stronger π-π interactions compared to benzodioxole (50g) or dimethylamino (44d) groups .
  • Synthetic Feasibility : Reductive amination is a shared synthetic route, but steric hindrance from bulky substituents (e.g., 50e’s dichlorobenzyl) may lower yields .

Biological Activity

The compound 3-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial, anticancer, and antiviral properties . This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula: C18_{18}H20_{20}F3_{3}N5_{5}O
  • Molecular Weight: 363.38 g/mol
  • CAS Number: 118288-08-7

The presence of the trifluoromethyl group and the piperidine moiety contributes to its unique pharmacological profile.

Antimicrobial Activity

Pyrimidine derivatives, including compounds similar to this compound, have shown significant antimicrobial activity. Studies indicate that certain analogs exhibit efficacy against a variety of pathogens:

CompoundTarget PathogensActivity
3aE. coliMIC: 50 µg/mL
3bS. aureusMIC: 25 µg/mL
3cC. albicansMIC: 30 µg/mL

These findings suggest that modifications in the pyrimidine structure can enhance antibacterial properties, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

Research has highlighted the potential of this compound in cancer therapy. In vitro studies have demonstrated that derivatives with similar structures can induce apoptosis in various cancer cell lines:

  • Cytotoxicity : The compound showed cytotoxic effects against FaDu hypopharyngeal tumor cells, with IC50_{50} values comparable to established chemotherapeutics.
  • Mechanism of Action : The mechanism appears to involve disruption of cellular signaling pathways linked to cell survival and proliferation .

Antiviral Activity

Pyrimidines are known for their antiviral properties, particularly against RNA viruses. The compound's structural features may contribute to its ability to inhibit viral replication:

  • Inhibition Assays : Preliminary assays indicate that the compound could inhibit viral entry or replication in cell cultures infected with certain viruses, although specific data on this compound is limited .

Case Studies

Several studies have explored the biological activities of similar compounds:

  • Study on Antimicrobial Activity :
    • Researchers synthesized a series of pyrimidine derivatives and evaluated their activity against common bacterial strains. One derivative exhibited higher antibacterial activity than penicillin against E. coli and S. aureus .
  • Antitumor Activity Assessment :
    • A study reported that a related pyrimidine derivative showed enhanced cytotoxicity in cancer cell lines compared to traditional drugs, suggesting potential for development as an anticancer agent .

Q & A

Basic: What are the recommended synthetic routes for 3-({1-[3-(Trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one, and how can reaction yields be optimized?

Methodological Answer:
Synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the piperidine-pyridine scaffold via nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using dichloromethane as a solvent and NaOH as a base) .
  • Step 2: Methylation at the piperidin-4-yl position using reductive amination or alkylation reagents.
  • Step 3: Cyclization to form the dihydropyrimidin-4-one ring, often catalyzed by acids (e.g., HCl) or transition metals.

Yield Optimization Strategies:

  • Use high-purity starting materials (≥99%) to minimize side reactions.
  • Optimize reaction time and temperature (e.g., 0–5°C for sensitive intermediates).
  • Purify intermediates via column chromatography or recrystallization.

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